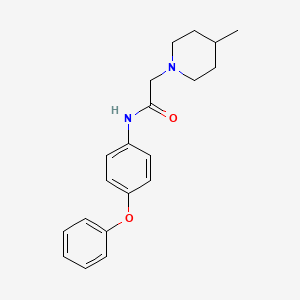

2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide

Description

2-(4-Methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a 4-methylpiperidinyl group attached to the acetamide core and an N-(4-phenoxyphenyl) substituent. The compound has been studied in contexts such as anticonvulsant activity, where its structural analogs demonstrate efficacy comparable to established drugs like phenytoin . Its synthesis typically involves nucleophilic substitution of chloroacetamide intermediates with 4-methylpiperidine under basic conditions, a method shared with related compounds .

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-16-11-13-22(14-12-16)15-20(23)21-17-7-9-19(10-8-17)24-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVKKUBFRZORNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-methylpiperidine, which is then reacted with an appropriate acylating agent to introduce the acetamide group. The phenoxyphenyl moiety is introduced through a nucleophilic substitution reaction, where a phenoxy group is attached to a phenyl ring, followed by coupling with the acetamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenyl or piperidine derivatives.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Pharmacological Activity

Anticonvulsant Activity

The target compound’s structural analog, N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) , demonstrated potent anticonvulsant activity (ED50: 0.055 mmol/kg) in the maximal electroshock model, comparable to phenytoin. This suggests the 4-methylpiperidinyl group optimizes interactions with voltage-gated sodium channels or GABAergic targets . In contrast, compound 5f (4-(furan-2-carbonyl)-piperazinyl substituent) showed reduced potency (relative potency: 0.16), highlighting the importance of substituent size and electronics .

Anticancer Activity

Phenoxy acetamide derivatives with quinazoline sulfonyl groups (e.g., Compound 38, ) exhibited IC50 values <1 μM against HCT-116 and MCF-7 cell lines due to kinase inhibition. The target compound’s methylpiperidinyl group may lack the sulfonyl group’s direct interaction with kinase ATP-binding sites, suggesting divergent mechanisms .

Antiviral Activity

2-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-(4-phenoxyphenyl)acetamide () inhibited cytomegalovirus replication via incorporation into viral DNA.

Biological Activity

2-(4-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, exploring mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring with a methyl substitution and an acetanilide moiety linked to a phenoxyphenyl group . Its molecular formula is , which contributes to its unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological receptors and enzymes . Research indicates that it may influence several pathways, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic processes.

- Anti-inflammatory Effects : It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and reducing oxidative stress in various cell types.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains, potentially through cell wall disruption. |

| Anti-inflammatory | Reduces levels of pro-inflammatory markers in vitro and in vivo. |

| Enzyme Inhibition | Modulates the activity of specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

- Anti-inflammatory Research : A study investigated the compound's effects on RAW264.7 macrophages, revealing that it significantly reduced nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism where the compound could attenuate inflammatory responses by modulating signaling pathways associated with macrophage activation.

- Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific enzymes related to inflammation and microbial metabolism. Results indicated that it effectively inhibited cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide | C20H24N2O2 | Different piperidine substitution |

| N-(3-Methylphenyl)-2-(4-phenylpiperidin-1-YL)acetamide | C21H26N2O2 | Variation in phenyl substituents |

| 2-(2-Methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide | C20H24N2O2 | Contains an oxo group which alters reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.